2-Bromo-1-(1-methylcyclohexyl)ethanone
Overview
Description
2-Bromo-1-(1-methylcyclohexyl)ethanone is an organic compound with the molecular formula C9H15BrO It is a brominated ketone, where the bromine atom is attached to the alpha carbon of the ethanone group, and the ethanone group is bonded to a 1-methylcyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(1-methylcyclohexyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(1-methylcyclohexyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform at room temperature .
Another method involves the use of ammonium bromide and oxone (potassium peroxymonosulfate) to brominate secondary alcohols, which are then oxidized to form the desired bromoketone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-methylcyclohexyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 1-(1-methylcyclohexyl)ethanol.
Oxidation: 1-(1-methylcyclohexyl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(1-methylcyclohexyl)ethanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by modifying its structure to enhance biological activity.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated ketones on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-methylcyclohexyl)ethanone involves its reactivity as a brominated ketone. The bromine atom makes the alpha carbon highly electrophilic, allowing it to undergo nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-methylcyclohexyl)ethanone: Similar structure but with the methyl group in a different position on the cyclohexyl ring.
2-Bromo-1-(2-methylphenyl)ethanone: Similar brominated ethanone but with a phenyl ring instead of a cyclohexyl ring.
2-Bromo-1,1-dimethoxyethane: A brominated ethanone with two methoxy groups instead of a cyclohexyl ring.
Uniqueness
2-Bromo-1-(1-methylcyclohexyl)ethanone is unique due to its specific structure, which combines the reactivity of a brominated ethanone with the steric effects of a 1-methylcyclohexyl ring
Properties
IUPAC Name |
2-bromo-1-(1-methylcyclohexyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-9(8(11)7-10)5-3-2-4-6-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKXBCKUMZSAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614384 | |
Record name | 2-Bromo-1-(1-methylcyclohexyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42253-14-5 | |
Record name | 2-Bromo-1-(1-methylcyclohexyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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